molecular formula C25H29N5O2 B2799950 N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029724-30-8

N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2799950
CAS No.: 1029724-30-8
M. Wt: 431.54
InChI Key: CRVDOURJLNWLGU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative featuring a 4-ethylphenyl group and a 4-phenylpiperazine substituent. The compound’s structure integrates a central pyrimidine ring substituted with a methyl group at position 6 and a phenylpiperazine moiety at position 2, linked via an ether-oxygen bridge to an acetamide side chain terminated by a 4-ethylphenyl group.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-3-20-9-11-21(12-10-20)27-23(31)18-32-24-17-19(2)26-25(28-24)30-15-13-29(14-16-30)22-7-5-4-6-8-22/h4-12,17H,3,13-16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVDOURJLNWLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound characterized by its complex structure, which integrates a piperazine moiety and a pyrimidine derivative. This article explores its biological activity, particularly focusing on its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N5O2, with a molecular weight of 431.54 g/mol. Its structural features suggest significant interactions with various biological targets, making it a candidate for pharmaceutical applications.

Property Details
Molecular FormulaC25H29N5O2
Molecular Weight431.54 g/mol
CAS Number1031992-93-4
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several key reactions, including alkylation and purification techniques such as chromatography. The process is designed to optimize yield and purity, which are crucial for ensuring biological activity.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit notable anticonvulsant properties. A study focused on similar compounds demonstrated their efficacy in animal models of epilepsy, particularly in protecting against maximal electroshock (MES) seizures. The structure–activity relationship (SAR) analysis revealed that the presence of specific substituents significantly influences anticonvulsant activity.

Table: Anticonvulsant Activity of Related Compounds

Compound Activity (100 mg/kg) Time Point
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideEffective0.5 h
N-(3-chlorophenyl)-2-morpholino-acetamideEffective0.5 h & 4 h
N-(4-fluorophenyl)-2-[4-(3-pyridazinyl)piperazin-1-yl]acetamideNot effective-

The results indicate that compounds with higher lipophilicity tend to show delayed but prolonged anticonvulsant effects, which may be attributed to their distribution characteristics in the central nervous system (CNS) .

Other Biological Activities

In addition to anticonvulsant properties, compounds related to this compound have been evaluated for various other biological activities:

  • Antidepressant Effects : Certain derivatives have shown potential as antidepressants due to their interaction with serotonin receptors.
  • Neuroprotective Properties : The piperazine and pyrimidine components suggest possible neuroprotective effects, warranting further investigation.

Case Studies

A notable study synthesized a series of N-(phenyl)-2-(piperazine)acetamides and evaluated their biological activities using various animal models. The findings indicated that structural modifications significantly impacted both potency and selectivity against specific targets .

Comparison with Similar Compounds

N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()

  • Key Differences : Replaces the 4-ethylphenyl group with a 2-fluorophenyl and substitutes the 4-phenylpiperazine with 4-methylpiperidine.
  • Implications : The fluorine atom’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic pockets, while the methylpiperidine group reduces steric bulk compared to phenylpiperazine. This could alter pharmacokinetics, such as absorption and half-life .

N-(3-Chloro-4-fluorophenyl)-2-((6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)oxy)acetamide (CAS: 50683-74-4, )

  • Key Differences : Substitutes the 4-ethylphenyl with a 3-chloro-4-fluorophenyl group.

Piperazine/Piperidine Ring Modifications

N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide ()

  • Key Differences: Incorporates a 4-methylpiperazine ring and a pyridinylamino group on the pyrimidine.
  • Implications: The pyridinylamino group may enhance hydrogen bonding with target proteins, while the isopropyl acetamide side chain could increase lipophilicity, affecting membrane permeability .

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8, )

  • Key Differences : Replaces the pyrimidine core with a propanamide backbone and introduces a methoxymethyl-piperidine group.
  • Implications : The methoxymethyl group improves solubility, but the absence of a pyrimidine ring may reduce affinity for kinase targets .

Bis-Pyrimidine Acetamides ()

Compounds 12–17 in feature bis-pyrimidine scaffolds with nitro, chloro, bromo, or dimethyl substituents.

  • Key Differences : Increased molecular complexity (two pyrimidine rings) and nitro groups.
  • Implications: Nitro groups enhance electron density but may reduce metabolic stability. The bis-pyrimidine design likely targets dimeric enzyme interfaces, contrasting with the monomeric target of the parent compound .

Conformational and Crystallographic Insights ()

The crystal structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine reveals:

  • Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation.
  • Dihedral angles between pyrimidine and aromatic rings (e.g., 12.8°) influence spatial orientation and target binding.
  • Comparison : The absence of a methoxyphenyl group in the target compound may reduce steric hindrance, favoring interactions with flat binding sites .

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